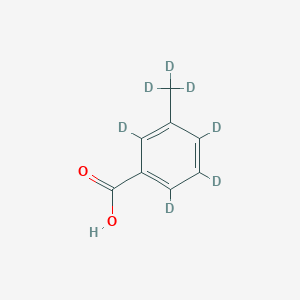
2-(Difluoromethoxy)-5-fluorobenzyl alcohol
Overview
Description
“2-(Difluoromethoxy)-5-fluorobenzyl alcohol” is an organic compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis
Alcohols undergo various chemical reactions, mainly at the functional group. They can undergo oxidation to produce aldehydes and ketones . Dehydration is another common reaction of alcohols, which can produce either alkenes or ethers .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Scientific Research Applications
Synthesis Methods
Research has developed various synthesis methods utilizing fluoroform as a source of difluorocarbene, enabling the conversion of phenols to their difluoromethoxy derivatives under moderate conditions, presenting a straightforward pathway for producing 2-(difluoromethoxy)-5-fluorobenzyl alcohol and related compounds (Thomoson & Dolbier, 2013). Additionally, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the potential for incorporating the difluoromethoxy group into more complex molecules, highlighting the versatility of this compound in medicinal chemistry and materials science (Hida et al., 1995).
Functionalization and Protective Groups
Research into the functionalization of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols has shown that these compounds can serve as substrates for metal-mediated site-selective functionalization, enabling the synthesis of various fluorinated compounds for use in pharmaceuticals and agrochemicals (Marzi et al., 2002). The introduction of a new alcohol protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcases the innovation in protecting group strategies for sensitive alcohol functionalities, offering a novel approach for the synthesis of complex molecules (Crich, Li, & Shirai, 2009).
Fluorination Techniques
The development of deoxyfluorination techniques using N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA) for the effective conversion of primary alcohols to fluorides underlines the importance of this compound in synthesizing fluorinated molecules, a critical aspect in the design of new drugs and materials (Kobayashi et al., 2004).
Organometallic Chemistry and Catalysis
The use of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis highlights the role of fluorinated alcohols in the development of new catalytic processes and materials. The study on the chemistry using partially fluorinated benzenes provides insights into the binding strength, chemical inertness, and activation reactions, offering a broader perspective on the application of this compound in advanced synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
Mechanism of Action
- Specifically, it interacts with gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Target of Action
Mode of Action
- It acts as an agonist at GABA receptors, enhancing inhibitory neurotransmission. It blocks NMDA receptors, reducing excitatory neurotransmission. It modestly increases dopamine release from the nucleus accumbens. Its actions on dopaminergic and opioid peptidergic systems contribute to the reinforcing effect of alcohol. After prolonged exposure, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
2-(Difluoromethoxy)-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes are crucial for the oxidation of alcohols to aldehydes and further to carboxylic acids . The interaction of this compound with these enzymes involves the transfer of electrons, leading to the formation of intermediate compounds that are essential for metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can alter the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as alcohol dehydrogenases, by binding to their active sites and preventing the normal substrate from accessing the enzyme . This inhibition leads to a decrease in the enzymatic activity and alters the metabolic flux within the cell. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high under ambient conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are essential for determining the safe and effective use of this compound in biochemical and pharmacological studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are responsible for the oxidation of alcohols to aldehydes and carboxylic acids . This compound can also affect the levels of various metabolites, including fatty acids and amino acids, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical roles and mechanisms of action of this compound.
properties
IUPAC Name |
[2-(difluoromethoxy)-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHLUOBUKCJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
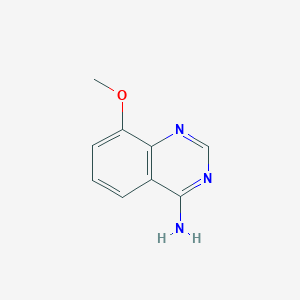
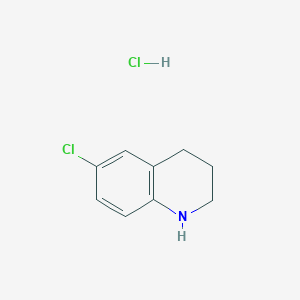
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
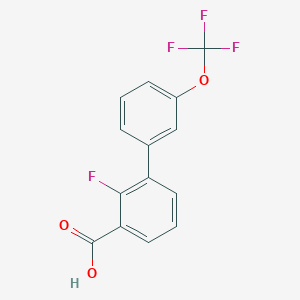

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
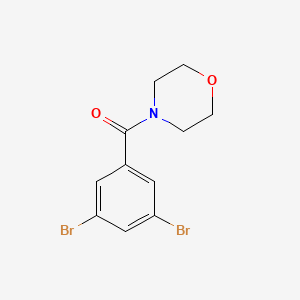
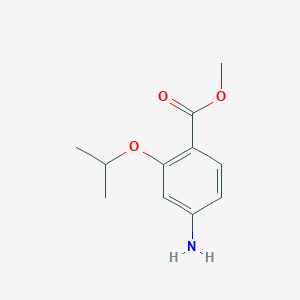

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
